4-[2-(7,8-Dihydro-7-oxo-5(6H)-pteridinyl)propyl]-2,6-piperazinedione
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Overview
Description
Preparation Methods
The synthesis of 4-[2-(7,8-Dihydro-7-oxo-5(6H)-pteridinyl)propyl]-2,6-piperazinedione involves several steps. One common synthetic route includes the reaction of a pteridine derivative with a piperazine derivative under specific conditions . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Chemical Reactions Analysis
4-[2-(7,8-Dihydro-7-oxo-5(6H)-pteridinyl)propyl]-2,6-piperazinedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-[2-(7,8-Dihydro-7-oxo-5(6H)-pteridinyl)propyl]-2,6-piperazinedione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of cancer treatment.
Mechanism of Action
The mechanism of action of 4-[2-(7,8-Dihydro-7-oxo-5(6H)-pteridinyl)propyl]-2,6-piperazinedione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with nucleic acids and proteins, affecting their function and stability .
Comparison with Similar Compounds
4-[2-(7,8-Dihydro-7-oxo-5(6H)-pteridinyl)propyl]-2,6-piperazinedione can be compared with other similar compounds such as:
Dexrazoxane: Used as a cardioprotective agent in cancer therapy.
Pteridine derivatives: Known for their diverse biological activities.
Piperazine derivatives: Widely used in pharmaceuticals for their therapeutic properties.
This compound stands out due to its unique combination of pteridine and piperazine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16N6O3 |
---|---|
Molecular Weight |
304.30 g/mol |
IUPAC Name |
4-[2-(7-oxo-6,8-dihydropteridin-5-yl)propyl]piperazine-2,6-dione |
InChI |
InChI=1S/C13H16N6O3/c1-8(3-18-4-10(20)16-11(21)5-18)19-6-12(22)17-13-9(19)2-14-7-15-13/h2,7-8H,3-6H2,1H3,(H,16,20,21)(H,14,15,17,22) |
InChI Key |
TVVVGUSAROAHAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC3=NC=NC=C32 |
Origin of Product |
United States |
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